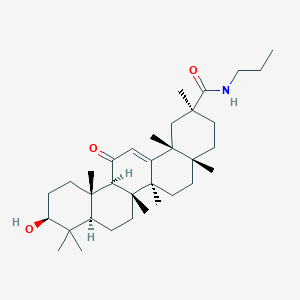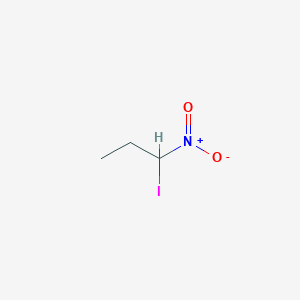![molecular formula C16H16N4O3 B12618373 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 917759-36-5](/img/structure/B12618373.png)
6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one is a complex heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Cyclization: The compound can undergo further cyclization reactions to form different pyridopyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic agent for treating cancer, infections, and inflammatory diseases.
Industry: Used in the development of new drugs and chemical products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of pyridopyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling pathways . These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar compounds include other pyridopyrimidine derivatives such as:
4-Aminopyrido[2,3-d]pyrimidin-5-one: Identified as a PI3K inhibitor.
2-Arylaminopyrido[2,3-d]pyrimidin-7-ones: Known for their tyrosine kinase inhibitory activity.
2-Sulfoxido and 2-Sulfonylpyrido[2,3-d]pyrimidin-7-ones: Also exhibit protein tyrosine kinase inhibition.
The uniqueness of 6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
917759-36-5 |
|---|---|
分子式 |
C16H16N4O3 |
分子量 |
312.32 g/mol |
IUPAC名 |
2-[2-amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6-yl]phenol |
InChI |
InChI=1S/C16H16N4O3/c1-22-8-9-23-15-14-12(19-16(17)20-15)7-6-11(18-14)10-4-2-3-5-13(10)21/h2-7,21H,8-9H2,1H3,(H2,17,19,20) |
InChIキー |
AHEOXILEJRGXCL-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
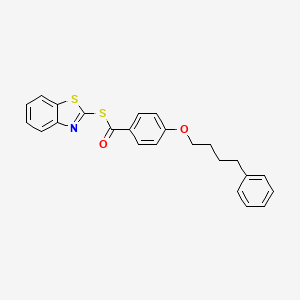
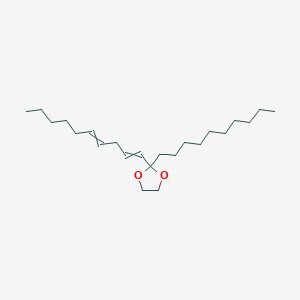
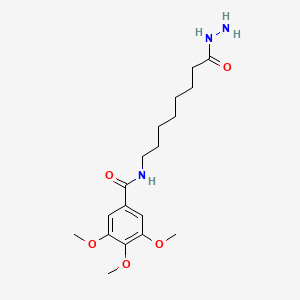
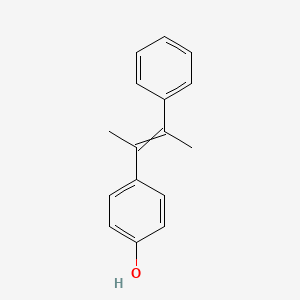
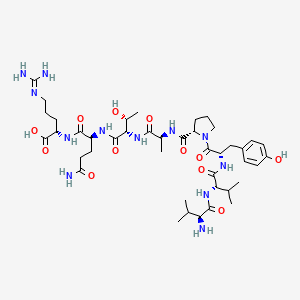
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)

![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
